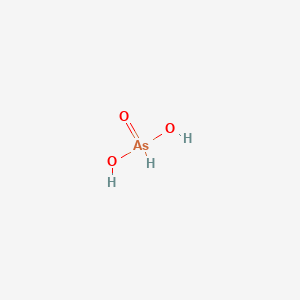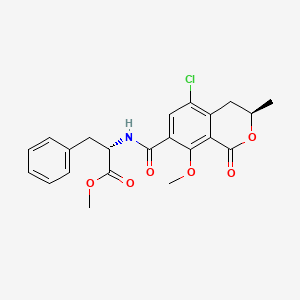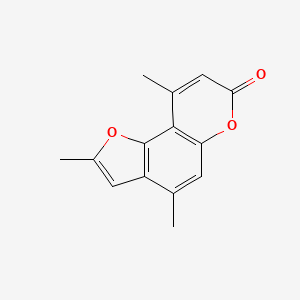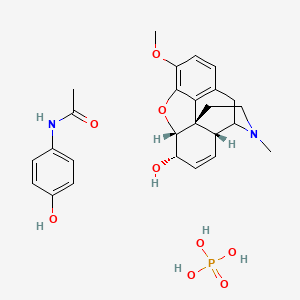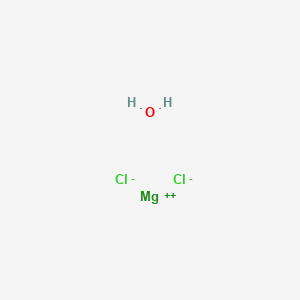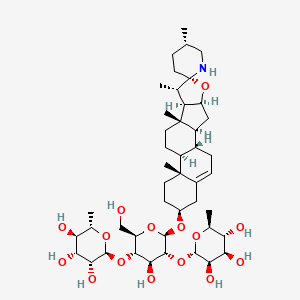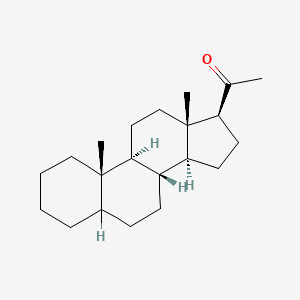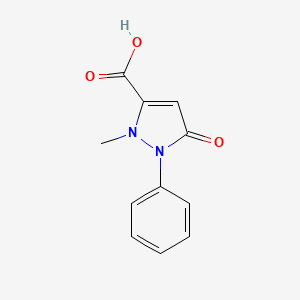
Prosapogenin
Übersicht
Beschreibung
Ginseng is a medicinal plant that has been used for centuries in traditional Chinese medicine. It is known to have a wide range of health benefits, including boosting the immune system, improving mood, and helping to reduce inflammation. In recent years, scientific research has been conducted to further explore the potential therapeutic benefits of ginseng, and to better understand the biochemical and physiological effects it has on the body.
Wissenschaftliche Forschungsanwendungen
Gesundheit des Herz-Kreislauf-Systems
Prosapogenin-Verbindungen, insbesondere Ginsenoside wie Rg3, haben sich gezeigt, dass sie die Durchblutung verbessern und eine antithrombotische Wirkung haben . Dies deutet auf mögliche Anwendungen bei der Vorbeugung und Behandlung von Herz-Kreislauf-Erkrankungen wie Thrombosen hin. Die Verbesserung der Durchblutung und die Verhinderung von Blutgerinnseln können erheblich zur Aufrechterhaltung eines gesunden Herz-Kreislauf-Systems beitragen.
Krebsbehandlung und -prävention
Studien haben gezeigt, dass this compound Eigenschaften besitzt, die die Krebsmetastasierung hemmen können . Insbesondere die Ginsenoside Rg3, Rg5 und Rg6 wurden mit Antikrebsaktivitäten in Verbindung gebracht. Ihre Fähigkeit, die Ausbreitung von Krebszellen zu unterdrücken, bietet einen vielversprechenden Weg für die Behandlung und Prävention verschiedener Krebsarten.
Schmerzlinderung
Traditionelle Anwendungen von Ginseng umfassen die Anwendung bei der Schmerzlinderung, insbesondere bei entzündungsbedingten Schmerzen . Die analgetischen Eigenschaften von this compound können bei der Entwicklung neuer Schmerztherapieformen genutzt werden und möglicherweise eine Alternative zu synthetischen Analgetika mit weniger Nebenwirkungen bieten.
Hormonelle Regulation
This compound wurde mit Veränderungen des weiblichen Hormonspiegels in Verbindung gebracht . Dies eröffnet Möglichkeiten für den Einsatz bei der Behandlung hormoneller Ungleichgewichte und Erkrankungen im Zusammenhang mit Östrogen und anderen Hormonen. Es könnte besonders vorteilhaft für Frauen sein, die unter menopausalen Symptomen leiden.
Neurodegenerative Erkrankungen
Das Potenzial von Ginseng bei der Behandlung altersbedingter neurodegenerativer Erkrankungen wird durch seine historische Verwendung und aktuelle Studien gestützt . Es wird angenommen, dass seine Verbindungen die Wirkung mehrerer Zytokine lindern, was für die Behandlung von Krankheiten wie Alzheimer und Parkinson von Bedeutung sein könnte.
Stoffwechselsteigerung
Die Auswirkungen von this compound auf den Stoffwechsel, einschließlich der Synthese von Kohlenhydraten, Lipiden, RNA und Proteinen, wurden dokumentiert . Dies deutet auf seine Rolle bei der Verbesserung von Stoffwechselprozessen hin, was bei der Behandlung von Stoffwechselstörungen oder der Verbesserung der allgemeinen Stoffwechselgesundheit von Vorteil sein könnte.
Wirkmechanismus
Target of Action
Prosapogenin, a bioactive compound found in ginseng, primarily targets various cellular receptors and enzymes. The key targets include:
Mode of Action
This compound interacts with its targets through several mechanisms:
- Modulation of NF-κB : Inhibits the activation of NF-κB, thereby reducing inflammation and oxidative stress .
Biochemical Pathways
The biochemical pathways affected by this compound include:
Pharmacokinetics
The pharmacokinetics of this compound involve:
- Excretion : Excreted via urine and feces. The bioavailability is influenced by factors such as the presence of food and the formulation of the ginseng extract .
Result of Action
The molecular and cellular effects of this compound include:
- Antioxidant effects : Enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Action Environment
Environmental factors influencing the action of this compound include:
This compound, through its multifaceted mechanisms, offers a range of therapeutic benefits, making it a valuable compound in traditional and modern medicine.
: Springer : KoreaScience : Springer : EuropePMC : Springer : KoreaScience
Biochemische Analyse
Biochemical Properties
Ginsenosides play a crucial role in various biochemical reactions. They interact with several enzymes, proteins, and other biomolecules. For instance, ginsenosides can activate endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), which has vasodilating effects . Additionally, ginsenosides can modulate calcium-activated potassium channels in vascular smooth muscle cells, reducing calcium influx and promoting vasodilation .
Cellular Effects
Ginsenosides influence various cellular processes and cell types. They have been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, ginsenosides can activate the PI3K/Akt pathway, leading to enhanced cell survival and proliferation . They also modulate the expression of genes involved in inflammation and oxidative stress, thereby exerting protective effects on cells .
Molecular Mechanism
At the molecular level, ginsenosides exert their effects through several mechanisms. They can bind to specific receptors on the cell surface, such as the glucocorticoid receptor, and modulate its activity . Ginsenosides can also inhibit or activate enzymes, such as protein kinase C, influencing various cellular processes . Additionally, they can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of ginsenosides can change over time in laboratory settings. Ginsenosides are relatively stable compounds, but their bioactivity can be influenced by factors such as temperature and pH . Long-term studies have shown that ginsenosides can have sustained effects on cellular function, including prolonged activation of signaling pathways and gene expression changes .
Dosage Effects in Animal Models
The effects of ginsenosides vary with different dosages in animal models. At low doses, ginsenosides can have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, ginsenosides can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the beneficial effects plateau or diminish at higher doses .
Metabolic Pathways
Ginsenosides are involved in several metabolic pathways. They interact with enzymes such as cytochrome P450s, which are involved in their biotransformation . Ginsenosides can also affect metabolic flux and metabolite levels, influencing pathways such as carbohydrate metabolism and the pentose phosphate pathway .
Transport and Distribution
Ginsenosides are transported and distributed within cells and tissues through various mechanisms. They can interact with transporters and binding proteins, influencing their localization and accumulation . For example, ginsenosides can be transported into cells via specific transporters and accumulate in certain tissues, such as the liver and brain .
Subcellular Localization
Ginsenosides exhibit specific subcellular localization, which can affect their activity and function. They can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, ginsenosides can localize to the mitochondria, where they modulate mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O17/c1-37(2)10-11-41(36(55)59-34-31(52)29(50)27(48)23(17-44)57-34)12-13-42(18-45)19(20(41)14-37)6-7-24-38(3)15-21(46)32(53)40(5,25(38)8-9-39(24,42)4)35(54)58-33-30(51)28(49)26(47)22(16-43)56-33/h6,20-34,43-53H,7-18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQIRODFTJGGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C)C2C1)CO)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50647-08-0 | |
| Record name | Panax Ginseng Root Extract | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the primary bioactive components of ginseng?
A1: Ginsenosides, a class of saponins, are the principal bioactive constituents of ginseng [, , , ]. Over twenty different ginsenosides have been identified in ginseng [].
Q2: What is the difference in ginsenoside composition between American ginseng (Panax quinquefolius) and Asian ginseng (Panax ginseng)?
A2: While both species contain ginsenosides, the overall composition differs. Research suggests that American ginseng generally has higher concentrations of ginsenoside Rb1, while Asian ginseng often contains more Rg1 [, ].
Q3: Besides ginsenosides, what other compounds are found in ginseng?
A3: Ginseng also contains polysaccharides, ginseng oils, phytosterols, carbohydrates, organic acids, nitrogenous substances, amino acids, peptides, vitamins, minerals, and enzymes [, ].
Q4: How does the processing of ginseng affect its chemical composition?
A4: Processing methods, such as steaming and drying to produce red ginseng, can significantly alter the ginsenoside profile. For example, 20(S)-ginsenoside Rg3 is formed during the processing of red ginseng []. Similarly, enzymatic treatment can increase total sugar, uronic acid, polyphenols, and solid contents while reducing bitterness and transforming ginsenosides like Rb1, Rb2, and Rc into metabolites like Rg3 and Rh2 [].
Q5: How do ginsenosides exert their biological effects?
A5: Ginsenosides interact with various molecular targets within cells, influencing signaling pathways and gene expression. For example, some ginsenosides can modulate the activity of nuclear factor-kappa B (NF-κB), transforming growth factor-beta (TGF-β), and mitogen-activated protein kinases (MAPKs) [].
Q6: What is the role of ginseng polysaccharides in its biological activity?
A6: Research suggests that ginseng polysaccharides contribute to the herb's immunomodulatory effects. Studies have shown that ginseng polysaccharides can stimulate the production of nitric oxide (NO) in macrophages, potentially through the induction of inducible nitric oxide synthase (iNOS) [].
Q7: Can you elaborate on the interaction between ginsenosides and ginseng polysaccharides?
A7: Studies using murine macrophage cells (RAW 264.7) have revealed that while ginseng polysaccharides can induce NO release and iNOS expression, ginsenosides Rb1 and Rd can inhibit these effects. This suggests a complex interplay between these components that may contribute to the overall effect of ginseng [].
Q8: Does ginseng have antioxidant properties?
A8: Yes, both in vitro and in vivo studies suggest that ginseng possesses antioxidant activity. This activity is attributed to various compounds, including ginsenosides and polysaccharides, which can scavenge free radicals and protect cells from oxidative damage [, , ].
Q9: What are the potential benefits of ginseng on hair growth?
A9: Studies using mouse vibrissal follicles in organ culture indicate that ginseng, particularly red ginseng extract, promotes hair growth. Ginsenosides, specifically Rb1 and 20(S)-Rg3, have been identified as active components contributing to this effect [].
Q10: How does ginseng interact with the renin-angiotensin system?
A10: Research suggests that North American ginseng (Panax quinquefolius) can mitigate the hypertrophic and cardiac dysfunction effects induced by angiotensin II. This protective effect may be related to ginseng's ability to modulate fatty acid and glucose oxidation by influencing the expression of key genes and proteins involved in these processes [].
Q11: What are the potential applications of ginseng in the context of keloid scars?
A11: Ginseng's inhibitory effects on NF-κB, TGF-β, IL-6, ACE, and MMP-2, key factors involved in keloid scar formation, suggest its potential as a therapeutic agent. Further research, particularly clinical trials with topical application of ginseng extracts, is warranted to explore this possibility [].
Q12: Can ginseng be used to address fatigue, particularly cancer-related fatigue (CRF)?
A12: Network meta-analyses of randomized controlled trials indicate that both methylphenidate and ginseng can significantly alleviate CRF. Notably, ginseng may be more effective and have a more favorable adverse effect profile compared to methylphenidate [].
Q13: What are the challenges associated with the cultivation of ginseng?
A13: Ginseng requires specific environmental conditions for optimal growth, making it susceptible to various diseases and pests. Continuous cultivation in the same soil can lead to a decline in soil health and increase the incidence of diseases like root rot [, , ].
Q14: How can spectral imaging technology be utilized in the ginseng industry?
A15: Near-infrared transmittance spectral imaging shows promise for the non-destructive detection of internal disorders in ginseng roots, such as inner whitening. This technology could significantly improve quality control and grading processes in the ginseng industry [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)
